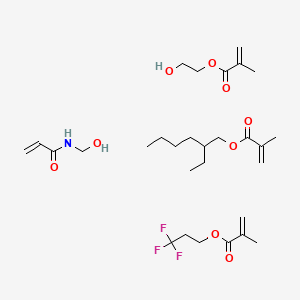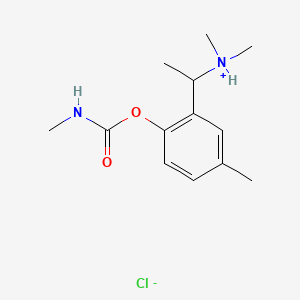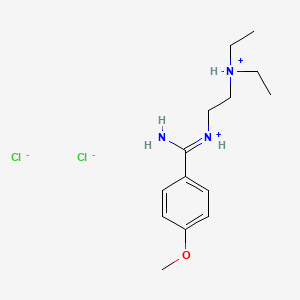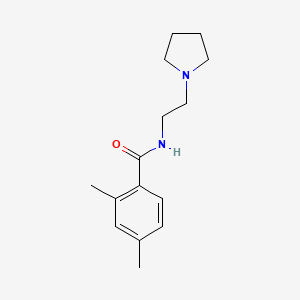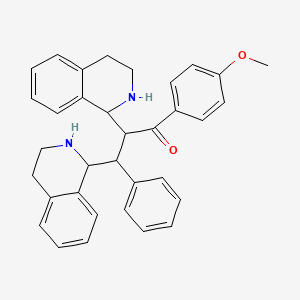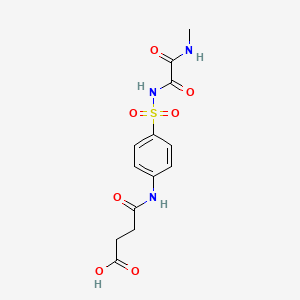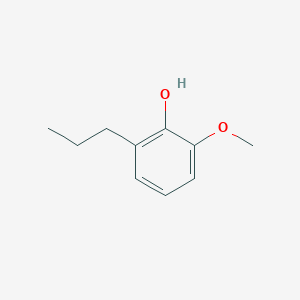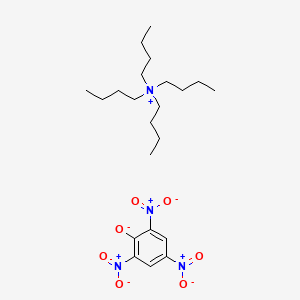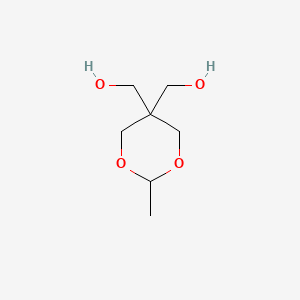
2-Methyl-1,3-dioxane-5,5-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxane-5,5-dimethanol is an organic compound with the molecular formula C7H14O4 It is a dioxane derivative characterized by the presence of two hydroxymethyl groups attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-5,5-dimethanol can be synthesized through the reaction of epoxides with alcohols under specific conditions. One common method involves the reaction of propylene oxide with isopropanol at controlled temperatures and pressures. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring and the subsequent attachment of hydroxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-dioxane-5,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxane-5,5-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-dioxane-5,5-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxane-5,5-dimethanol
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
- 5,5-Diethyl-2-phenyl-1,3-dioxane
Uniqueness
The specific arrangement of functional groups allows for unique interactions and reactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
5653-70-3 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3 |
Clave InChI |
QYSOFXYWZFPSCB-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




